molecular formula C17H26FN3O2 B3073884 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine CAS No. 1018297-04-5

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine

Cat. No.: B3073884
CAS No.: 1018297-04-5
M. Wt: 323.4 g/mol
InChI Key: RMXUHKONZAXAQJ-UHFFFAOYSA-N
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Description

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine is a synthetic organic compound that features a piperazine ring, a fluorophenyl group, and a Boc (tert-butoxycarbonyl) protecting group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.

    Boc Protection: The final step involves the protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines.

Scientific Research Applications

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group may influence its bioavailability and stability, while the fluorophenyl group can enhance its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Boc-piperazino)-2-phenylethylamine: Lacks the fluorine atom, which may affect its biological activity.

    2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    2-(N-Boc-piperazino)-2-(4-methylphenyl)ethylamine: Features a methyl group, which can influence its chemical properties and biological effects.

Uniqueness

The presence of the fluorophenyl group in 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine distinguishes it from similar compounds, potentially enhancing its biological activity and stability. The Boc protecting group also provides unique advantages in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 4-[2-amino-1-(4-fluorophenyl)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUHKONZAXAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine
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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine
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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine
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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine
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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine

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